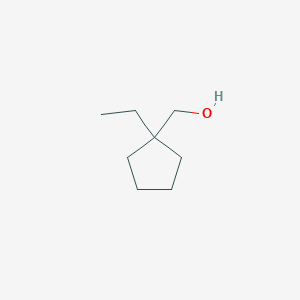
(1-Ethylcyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an ethyl group and a cyclopentyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-Ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-Ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to (1-Ethylcyclopentyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: (1-Ethylcyclopentyl)ketone.
Reduction: (1-Ethylcyclopentyl)methane.
Substitution: (1-Ethylcyclopentyl)chloride or (1-Ethylcyclopentyl)bromide.
Applications De Recherche Scientifique
(1-Ethylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies involving cell signaling and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (1-Ethylcyclopentyl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. These interactions can influence cell signaling pathways and metabolic processes, making it a valuable compound for research in biochemistry and pharmacology .
Comparaison Avec Des Composés Similaires
Cyclopentanol: Another secondary alcohol with a cyclopentyl ring but without the ethyl group.
(1-Methylcyclopentyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanol: A secondary alcohol with a cyclohexyl ring.
Uniqueness: (1-Ethylcyclopentyl)methanol is unique due to the presence of both an ethyl group and a cyclopentyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(1-ethylcyclopentyl)methanol |
InChI |
InChI=1S/C8H16O/c1-2-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3 |
Clé InChI |
GLJSDRXLFVQXQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


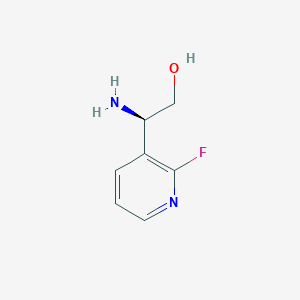
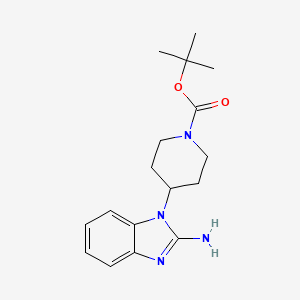


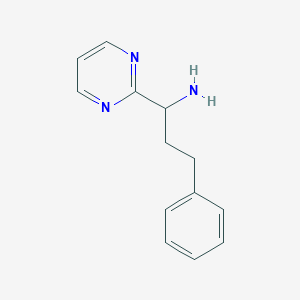
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
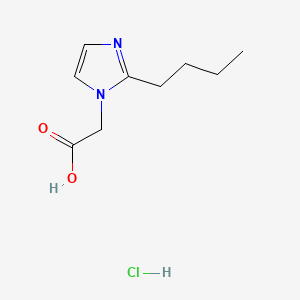
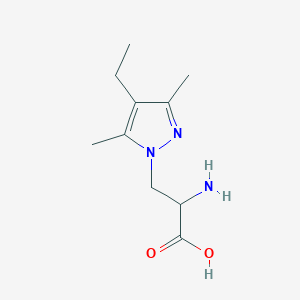
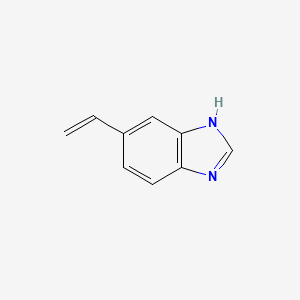
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
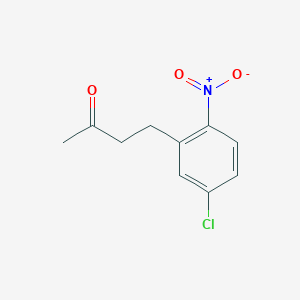
![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
